rac-(1R,5S)-3-methoxybicyclo[3.2.0]heptan-6-amine hydrochloride
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Overview
Description
rac-(1R,5S)-3-methoxybicyclo[3.2.0]heptan-6-amine hydrochloride is a bicyclic amine compound with a unique structure that makes it of interest in various fields of scientific research. This compound is characterized by its bicyclo[3.2.0]heptane core, which is substituted with a methoxy group at the 3-position and an amine group at the 6-position, forming a hydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,5S)-3-methoxybicyclo[3.2.0]heptan-6-amine hydrochloride typically involves the following steps:
Formation of the bicyclic core: The bicyclo[3.2.0]heptane core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the methoxy group: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group.
Amination: The amine group can be introduced through a reductive amination reaction, where an aldehyde or ketone precursor is reacted with ammonia or an amine in the presence of a reducing agent.
Formation of the hydrochloride salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,5S)-3-methoxybicyclo[3.2.0]heptan-6-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used in substitution reactions, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or secondary amines.
Scientific Research Applications
rac-(1R,5S)-3-methoxybicyclo[3.2.0]heptan-6-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of rac-(1R,5S)-3-methoxybicyclo[3.2.0]heptan-6-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,5S,6R)-2-oxabicyclo[3.2.0]hept-6-ylamine hydrochloride
- rac-(1R,3R,5S,6S)-3-(benzyloxy)bicyclo[3.2.0]heptan-6-amine hydrochloride
- rac-(1R,5R,6S)-2-azabicyclo[3.2.0]heptan-6-ol hydrochloride
Uniqueness
rac-(1R,5S)-3-methoxybicyclo[3.2.0]heptan-6-amine hydrochloride is unique due to its specific substitution pattern and the presence of both a methoxy and an amine group on the bicyclic core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C8H16ClNO |
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Molecular Weight |
177.67 g/mol |
IUPAC Name |
(1S,5R)-3-methoxybicyclo[3.2.0]heptan-6-amine;hydrochloride |
InChI |
InChI=1S/C8H15NO.ClH/c1-10-6-2-5-3-8(9)7(5)4-6;/h5-8H,2-4,9H2,1H3;1H/t5-,6?,7-,8?;/m1./s1 |
InChI Key |
DDNNRVVWRIMSFZ-MHDZGRMOSA-N |
Isomeric SMILES |
COC1C[C@@H]2CC([C@@H]2C1)N.Cl |
Canonical SMILES |
COC1CC2CC(C2C1)N.Cl |
Origin of Product |
United States |
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